8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the Triazole Group: The triazole group is introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Sulfonylation: The final step involves the sulfonylation of the compound with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the click chemistry step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activity or as potential drug candidates due to their ability to interact with biological targets.
Medicine
The compound and its derivatives may have potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the materials science industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the core.
Triazole-containing compounds: These compounds contain the triazole ring but may have different core structures.
Sulfonyl-containing compounds: These compounds feature the sulfonyl group but may lack the bicyclic or triazole components.
Uniqueness
8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic core, triazole ring, and sulfonyl group. This combination imparts specific chemical and biological properties that are not observed in other compounds with only one or two of these features.
Biological Activity
The compound 8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the azabicyclo[3.2.1]octane class, characterized by a bicyclic structure that incorporates nitrogen atoms. The presence of the triazole and sulfonyl moieties enhances its pharmacological profile.
- Molecular Formula : C16H17F N4O2S
- Molecular Weight : 386.4 g/mol
Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through enzyme inhibition. The specific biological activity of this compound is linked to its ability to inhibit specific enzymes involved in inflammatory pathways.
Enzyme Inhibition
The compound has been shown to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a critical role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, the compound increases PEA levels, thereby prolonging its anti-inflammatory effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the azabicyclo structure significantly influence biological activity:
Compound | IC50 (μM) | Comments |
---|---|---|
Lead Compound (ARN16186) | 0.042 | High potency against NAAA |
Modified Compound (ARN19689) | 0.655 | Less active compared to lead but improved pharmacokinetics |
These findings suggest that specific substitutions on the phenyl ring and variations in the triazole moiety can enhance selectivity and potency against target enzymes .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds:
- In Vivo Studies : Animal models treated with NAAA inhibitors demonstrated reduced inflammation and pain sensitivity, supporting the therapeutic potential of this compound class in managing inflammatory disorders.
- Cell Culture Experiments : In vitro assays showed that this compound significantly inhibited NAAA activity in human cell lines, confirming its mechanism of action .
Pharmacological Applications
Given its ability to modulate inflammatory responses, this compound may have applications in treating:
- Chronic inflammatory diseases (e.g., arthritis)
- Neuropathic pain
- Other hyperproliferative disorders
Properties
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-14-3-1-2-4-15(14)23(21,22)20-11-5-6-12(20)10-13(9-11)19-8-7-17-18-19/h1-4,7-8,11-13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUBVGRNMHKQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3F)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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